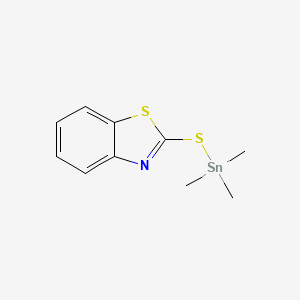
1,3-Benzothiazol-2-ylsulfanyl(trimethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzothiazol-2-ylsulfanyl(trimethyl)stannane is a compound that belongs to the class of organotin compounds, which are characterized by the presence of a tin atom bonded to organic groups. This compound features a benzothiazole ring, a sulfur atom, and a trimethylstannane group. Organotin compounds have been widely studied for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 1,3-Benzothiazol-2-ylsulfanyl(trimethyl)stannane typically involves the reaction of 2-mercaptobenzothiazole with trimethyltin chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a base such as triethylamine to facilitate the reaction. The product is then purified through techniques like recrystallization or column chromatography.
Analyse Des Réactions Chimiques
1,3-Benzothiazol-2-ylsulfanyl(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Substitution: The trimethylstannane group can be substituted with other groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles like halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Benzothiazol-2-ylsulfanyl(trimethyl)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the benzothiazole moiety into target molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,3-Benzothiazol-2-ylsulfanyl(trimethyl)stannane involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, modulating their activity. The sulfur atom can form bonds with metal ions, affecting their biological functions. The trimethylstannane group can also participate in various biochemical pathways, contributing to the compound’s overall effects.
Comparaison Avec Des Composés Similaires
1,3-Benzothiazol-2-ylsulfanyl(trimethyl)stannane can be compared with other similar compounds, such as:
2-(1,3-Benzothiazol-2-ylsulfanyl)butanedioic acid: This compound also features a benzothiazole ring and a sulfur atom but differs in its additional functional groups.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N,N-dimethylacetamide: Similar in structure but with different substituents, leading to varied applications and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
79111-31-2 |
|---|---|
Formule moléculaire |
C10H13NS2Sn |
Poids moléculaire |
330.1 g/mol |
Nom IUPAC |
1,3-benzothiazol-2-ylsulfanyl(trimethyl)stannane |
InChI |
InChI=1S/C7H5NS2.3CH3.Sn/c9-7-8-5-3-1-2-4-6(5)10-7;;;;/h1-4H,(H,8,9);3*1H3;/q;;;;+1/p-1 |
Clé InChI |
TXOJIGYFMPUKLH-UHFFFAOYSA-M |
SMILES canonique |
C[Sn](C)(C)SC1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



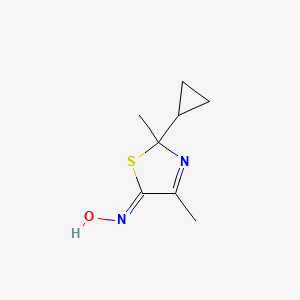

![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)
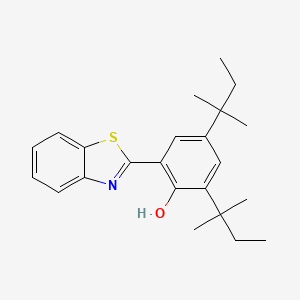
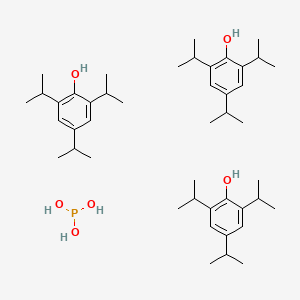



![Chloro(difluoro)[(trifluoromethyl)selanyl]methane](/img/structure/B14428543.png)

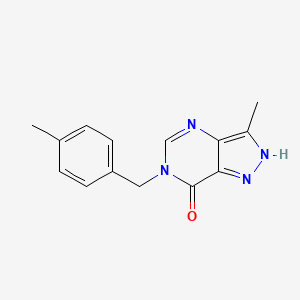
![Bicyclo[3.2.2]nonane-1-carbonyl chloride](/img/structure/B14428563.png)
![2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14428568.png)
